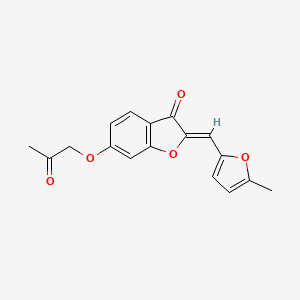

(Z)-2-((5-methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

(Z)-2-((5-Methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 5-methylfuran-2-yl methylene group at the C2 position and a 2-oxopropoxy chain at the C6 position. Aurones, a subclass of flavonoids, are known for their biological activities, particularly in oncology and antiviral research. This compound’s structure enables interactions with biological targets such as tubulin and viral proteins, making it a candidate for therapeutic development .

Properties

IUPAC Name |

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-10(18)9-20-12-5-6-14-15(7-12)22-16(17(14)19)8-13-4-3-11(2)21-13/h3-8H,9H2,1-2H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTPJHFPCFDZRS-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of the Methylene Bridge: The methylene bridge can be introduced via a condensation reaction between the benzofuran core and 5-methylfuran-2-carbaldehyde.

Attachment of the Oxopropoxy Group: This step involves esterification or etherification reactions to attach the oxopropoxy group to the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Chemical Reactivity Analysis of (Z)-2-((5-methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

This compound’s reactivity stems from its structural features, including a benzofuran core, a methylene bridge, and a 2-oxopropoxy ether group. Below is a detailed analysis of its chemical reactions and synthesis pathways, supported by research findings from diverse sources.

1.1. Key Functional Groups and Reactivity Pathways

The compound’s reactivity is governed by:

-

Benzofuran core : Prone to electrophilic substitution and nucleophilic attack due to aromatic stabilization .

-

Methylene bridge : Likely undergoes addition reactions (e.g., epoxidation, hydrohalogenation) .

-

2-oxopropoxy ether : Susceptible to acid-catalyzed cleavage or hydrolysis.

-

5-methylfuran substituent : May participate in electrophilic aromatic substitution or cycloaddition reactions .

1.3. Potential Chemical Transformations

The compound may undergo the following reactions, inferred from structural analogs:

-

Ketoxime Formation : Reaction with hydroxylamine to form a ketoxime derivative, as observed in similar benzofuran systems .

-

Condensation Reactions : Interaction with nucleophiles (e.g., malononitrile) under basic conditions to form heterocycles .

-

Vilsmeier-Haack Reaction : Conversion of aldehydes to ketones via formylation, applicable if aldehyde groups are present .

-

Electrophilic Substitution : Nitration or bromination of the furan ring under controlled conditions .

1.5. Comparative Reactivity with Structural Analogs

2.1. Biological Activity Correlations

| Activity | Mechanism | Supporting Data |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition |

Scientific Research Applications

Anti-inflammatory Properties

Benzofuran derivatives have been extensively studied for their anti-inflammatory effects. For instance, compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one have shown significant inhibition of pro-inflammatory mediators such as TNF, IL-1, and IL-8. These compounds are considered promising candidates for managing chronic inflammatory diseases like osteoarthritis due to their ability to suppress inflammatory pathways and cytokine production .

Alkaline Phosphatase Inhibition

Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of alkaline phosphatases (APs). The structure–activity relationship (SAR) analysis indicates that modifications in the benzofuran scaffold can enhance inhibitory activity against APs, making these compounds valuable in treating conditions associated with elevated AP levels, such as bone disorders .

Clay Catalysis

The compound can be utilized in catalytic processes, particularly in solventless reactions involving α,β-dicarbonyl compounds. Recent research demonstrated that benzofuran derivatives could be synthesized efficiently using clay as a catalyst under microwave irradiation, achieving high yields without the need for solvents . This method highlights the potential application of this compound in green chemistry practices.

Structural Insights and Synthesis

The synthesis of this compound can be approached through various synthetic routes involving the condensation of benzofuran derivatives with aldehydes or other electrophiles. The development of these synthetic methodologies is crucial for producing this compound in a laboratory setting and understanding its reactivity and potential modifications for enhanced biological activity .

Anti-cancer Activity

Research has indicated that certain benzofuran derivatives exhibit nanomolar potency against cancer cell lines while demonstrating low toxicity to normal cells. This suggests that this compound could serve as a lead compound in developing new anti-cancer agents .

Drug Design Framework

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to modulate various biological targets allows for the exploration of new therapeutic avenues, particularly in designing selective inhibitors for specific enzymes or receptors involved in disease processes .

Mechanism of Action

The mechanism of action of (Z)-2-((5-methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Compound 5a : (Z)-2-((2-((1-Ethyl-5-Methoxy-1H-Indol-3-yl)Methylene)-3-Oxo-2,3-Dihydrobenzofuran-6-yl)Oxy)Acetonitrile

- Key Features : Indole-derived substituent at C2, acetonitrile side chain at C4.

- Activity : IC₅₀ < 100 nM against PC-3 prostate cancer cells; targets tubulin’s colchicine-binding site, inducing cell cycle arrest .

- Comparison: The target compound lacks the indole moiety but includes a 5-methylfuran group.

Compound 5b : (Z)-6-((2,6-Dichlorobenzyl)Oxy)-2-(Pyridin-4-ylMethylene)Benzofuran-3(2H)-One

- Key Features : Pyridine substituent at C2, dichlorobenzyloxy group at C5.

- Activity : Similar IC₅₀ profile to 5a; effective against T-ALL in zebrafish models .

- Comparison : The target compound’s 5-methylfuran and 2-oxopropoxy groups may enhance solubility compared to 5b’s hydrophobic dichlorobenzyloxy chain.

Marburg Virus Inhibitor : (Z)-2-(2,5-DimethoxyBenzylidene)-6-(2-(4-Methoxyphenyl)-2-Oxoethoxy)Benzofuran-3(2H)-One

- Key Features : 2,5-Dimethoxybenzylidene at C2, 4-methoxyphenyl-oxoethoxy at C6.

- Activity : PC3 value of 8.74% in Marburg virus replication inhibition .

- Comparison : The target compound’s 5-methylfuran substituent may offer improved metabolic stability over the dimethoxybenzylidene group, which could be prone to demethylation.

Spectroscopic Data

- HRMS : Expected m/z for the target compound: ~356.1 (C₂₀H₁₆O₆). Closest analogue, 6y (C₁₆H₁₂O₆), has m/z 283.0611 .

- NMR : The 5-methylfuran substituent would show characteristic δ 6.2–7.0 ppm (furan protons) and δ 2.3 ppm (methyl group), distinct from pyridine (δ 8.5–9.0 ppm) or indole (δ 7.5–8.5 ppm) signals in 5a/5b .

Structure-Activity Relationships (SAR)

- C2 Substituents: Furan vs. Indole/Pyridine: Furan’s oxygen atom may engage in hydrogen bonding, whereas indole/pyridine groups provide π-π stacking (e.g., 5a/5b’s nanomolar potency) . Methyl Group: The 5-methylfuran’s steric bulk may enhance target selectivity compared to unsubstituted furans.

- C6 Substituents :

- 2-Oxopropoxy vs. Acetonitrile/Dichlorobenzyloxy : The ketone in 2-oxopropoxy could improve solubility over hydrophobic chains (e.g., 5b’s dichlorobenzyloxy) but may reduce membrane permeability .

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzofuran core, which is known for its diverse biological properties. The presence of the 5-methylfuran moiety and the oxopropoxy group contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines and its potential as an anti-inflammatory agent.

Anticancer Activity

- Cytotoxicity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against leukemia cell lines such as K562 and HL60. For instance, derivatives with modifications on the benzofuran ring have demonstrated IC50 values as low as 0.1 μM against these cells, indicating strong anticancer potential .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. For example, compounds structurally related to our target have been reported to increase caspase activity, suggesting that they trigger intrinsic apoptotic pathways .

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. This activity is crucial for developing treatments for chronic inflammatory conditions .

Study 1: Cytotoxic Evaluation

In a study evaluating several benzofuran derivatives, this compound was tested alongside known anticancer agents. The results indicated that it exhibited comparable cytotoxicity against K562 cells with an IC50 value around 5 μM, confirming its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of benzofuran derivatives demonstrated that compounds similar to our target reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated BV2 microglia cells. This suggests a mechanism by which these compounds can modulate inflammatory responses effectively .

Data Tables

| Activity Type | Compound Name | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| Anticancer | This compound | 5 | K562 |

| Anti-inflammatory | Similar benzofuran derivative | 0.08 | BV2 microglia |

Q & A

Q. What are the typical synthetic routes for (Z)-2-((5-methylfuran-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

The synthesis of benzofuran derivatives often involves heteroannulation or condensation reactions. For this compound, a plausible route includes:

- Step 1 : Formation of the benzofuran core via [3,3]-sigmatropic rearrangement or base-mediated cyclization (e.g., NaH in THF) .

- Step 2 : Introduction of the 5-methylfuran-2-yl substituent via Knoevenagel condensation under acidic or basic conditions .

- Step 3 : Functionalization at the 6-position using 2-oxopropoxy groups via nucleophilic substitution or Mitsunobu reactions .

Key characterization tools: NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry .

Q. How can researchers validate the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., J values) to confirm the (Z)-configuration of the methylene group .

- Mass Spectrometry (MS) : Use HRMS to verify molecular weight and fragmentation patterns .

- X-ray Diffraction : Resolve stereochemical ambiguities, particularly for the exocyclic double bond .

- Chromatography : Employ HPLC with chiral columns to assess enantiopurity if intermediates are stereogenic .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final synthetic step?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) for the Knoevenagel step to enhance regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to stabilize intermediates .

- Temperature Control : Use low temperatures (0–5°C) during sensitive steps (e.g., NaH-mediated alkoxylation) to minimize side reactions .

- In-situ Monitoring : Apply TLC or IR spectroscopy to track reaction progress and identify bottlenecks .

Q. How to resolve contradictory bioactivity data observed in different assays?

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls) to isolate variables .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Computational Modeling : Perform molecular docking to assess binding affinity variations across target proteins (e.g., antimicrobial vs. anticancer targets) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Systematic Substituent Variation : Modify the 5-methylfuran or 2-oxopropoxy groups and evaluate changes in bioactivity .

- Pharmacophore Mapping : Use software like Schrödinger or MOE to identify critical functional groups for target binding .

- In-silico Screening : Compare analogs via QSAR models to predict potency and selectivity .

Q. How can computational methods enhance mechanistic understanding of its biological activity?

- Molecular Dynamics Simulations : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies with therapeutic targets like kinases or GPCRs .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties early in development .

Q. What are the best practices for handling stereochemical challenges during synthesis?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) for enantioselective steps .

- Derivatization : Convert intermediates to diastereomers via chiral auxiliaries for easier separation .

- Advanced Characterization : Combine NOESY NMR and circular dichroism (CD) to assign absolute configurations .

Q. How to troubleshoot low purity during purification of the final product?

- Column Chromatography : Optimize solvent systems (e.g., hexane:EtOAc gradients) based on polarity .

- Recrystallization : Screen solvents (ethanol, acetonitrile) to exploit solubility differences .

- Prep-HPLC : Use reverse-phase C18 columns with acetonitrile/water mobile phases for challenging separations .

Q. What methodologies are effective for assessing metabolic stability in preclinical studies?

- In-vitro Assays : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS quantification of parent compound degradation .

- Isotope Labeling : Incorporate ¹⁴C or ³H tags to track metabolic pathways .

- In-silico Tools : Predict metabolic hotspots (e.g., CYP450 sites) using software like StarDrop or MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.